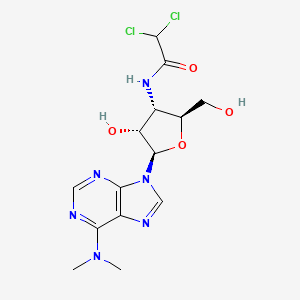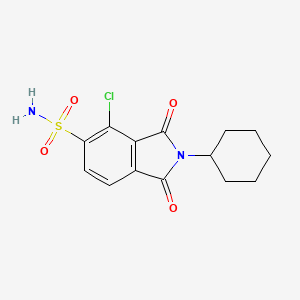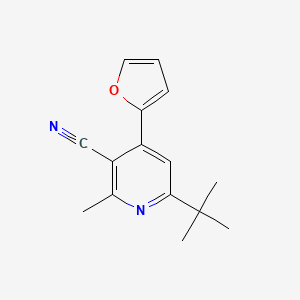
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone is a chemical compound with the molecular formula C19H14N4O It is characterized by the presence of a phenyl group attached to a purine ring system, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone typically involves the reaction of a purine derivative with a phenyl-substituted ethanone. One common method includes the use of a Friedel-Crafts acylation reaction, where the purine derivative is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted purine derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis, such as dihydrofolate reductase, leading to the disruption of cellular proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of lysosomal pathways and mitochondrial dysfunction .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-(9-phenyl-9H-purin-8-yl)ethanone: Similar structure but with a different position of the phenyl group on the purine ring.
(S)-1-Phenyl-1-[4-(9H-purin-6-yl)phenyl]methanamine: Contains a methanamine group instead of an ethanone moiety.
Uniqueness
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone is unique due to its specific substitution pattern on the purine ring and the presence of both phenyl and ethanone groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
70386-35-5 |
|---|---|
Formule moléculaire |
C19H14N4O |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
1-phenyl-2-(9-phenylpurin-6-yl)ethanone |
InChI |
InChI=1S/C19H14N4O/c24-17(14-7-3-1-4-8-14)11-16-18-19(21-12-20-16)23(13-22-18)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
Clé InChI |
FMYSUPBJHWGFPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)










